2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its complex structure suggests possible interactions with biological targets, making it a subject of interest in drug development. The compound's molecular formula is and its molecular weight is approximately 444.59 g/mol.
This compound is cataloged under the Chemical Abstracts Service number 898461-31-9. It falls within the category of thioacetamides, which are characterized by the presence of a sulfur atom bonded to an acetamide group. The presence of a hexahydroquinazoline moiety indicates its potential as a bioactive molecule, possibly influencing various biological pathways .
The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to optimize yield and purity .
The molecular structure of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide can be represented using various structural notations:
InChI=1S/C23H32N4O3S/c1-4-26(5-2)14-15-27-19-12-8-6-10-17(19)22(25-23(27)29)31-16-21(28)24-18-11-7-9-13-20(18)30-3/h7,9,11,13H,...
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OC
These notations provide insight into the spatial arrangement of atoms and the functional groups present in the molecule .
The compound may undergo various chemical reactions typical for thioacetamides and quinazolines:
Understanding these reactions is crucial for optimizing synthetic routes and predicting metabolic pathways in biological systems .
The mechanism of action for 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors. The diethylamino group may enhance lipophilicity and facilitate cell membrane penetration.
Potential mechanisms include:
Experimental data from pharmacological studies would be necessary to elucidate the precise mechanisms involved .
The physical properties of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 444.59 g/mol |
Molecular Formula | |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
These properties are essential for understanding solubility and stability under various conditions .
The compound has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: